

# Application Note: High-Resolution LC-MS Characterization of the Salmeterol Dimer Impurity

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## Compound of Interest

Compound Name:	Salmeterol EP Impurity G
CAS No.:	1391051-88-9
Cat. No.:	B589562

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## Abstract

This application note presents a detailed protocol for the identification and characterization of a critical process-related and potential degradation impurity of Salmeterol: the Salmeterol Dimer. Salmeterol, a long-acting  $\beta_2$  adrenergic receptor agonist (LABA), is widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is paramount for drug safety and efficacy. This document provides a comprehensive workflow utilizing Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for the sensitive and specific characterization of this dimeric impurity. The methodologies outlined are designed for researchers, quality control analysts, and drug development professionals involved in the impurity profiling of Salmeterol.

## Introduction: The Imperative of Impurity Profiling

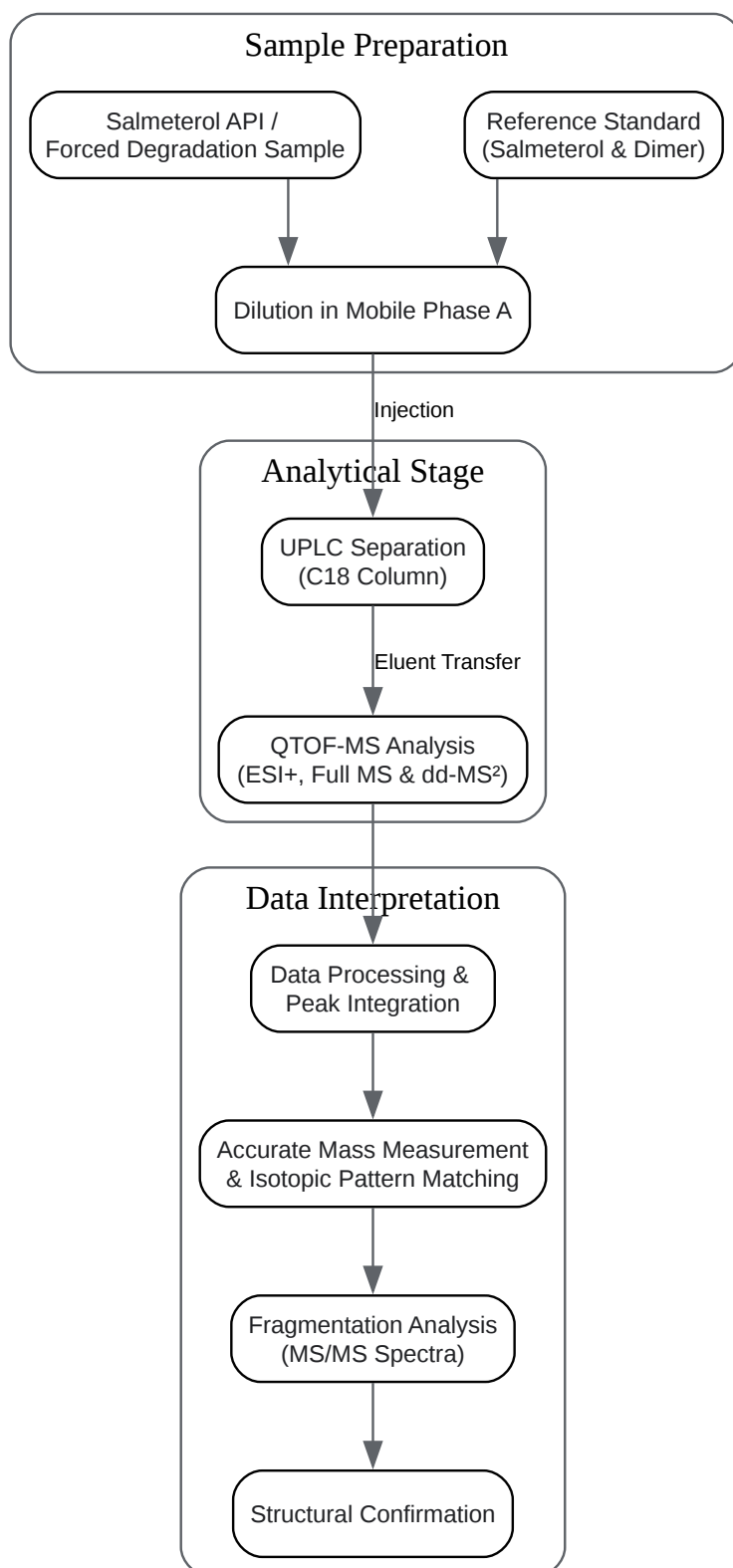
In pharmaceutical development, the identification and control of impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4] Impurities

can arise from various sources, including the synthetic process, degradation of the drug substance, or interaction with excipients.[5] Even at trace levels, certain impurities can impact the safety and efficacy of the final drug product.

Salmeterol's complex structure and multi-step synthesis create a potential for the formation of various related substances. Among these, the Salmeterol Dimer (Chemical Name: 4-(1-hydroxy-2-((2-hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzyl)(6-(4-phenylbutoxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol) presents a unique analytical challenge due to its high molecular weight and structural similarity to the parent molecule.[6][7] Its characterization is essential for process optimization and ensuring the quality of Salmeterol API. High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of such complex impurities.

## Experimental Workflow Overview

The comprehensive characterization of the Salmeterol Dimer impurity follows a systematic workflow. This process begins with meticulous sample preparation, followed by optimized chromatographic separation and subsequent analysis by high-resolution mass spectrometry for structural elucidation.



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Figure 1: Overall workflow for the characterization of the Salmeterol Dimer impurity.

## Materials and Methods

### Reagents and Materials

- Salmeterol Xinafoate Reference Standard (USP or EP grade)
- Salmeterol Dimer Impurity Reference Standard (LGC Standards or equivalent)[6]
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure Water (18.2 MΩ·cm)

### Instrumentation

An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer is recommended for this analysis. The high resolution and mass accuracy of the QTOF are critical for confident identification.

### Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Salmeterol Xinafoate in Methanol.
- Impurity Stock Solution (0.1 mg/mL): Accurately weigh and dissolve the Salmeterol Dimer Impurity reference standard in Methanol.
- Working Standard Solution (10 µg/mL Salmeterol, 0.1 µg/mL Dimer): Prepare by diluting the stock solutions in the initial mobile phase composition (95:5 Water:Acetonitrile with 10mM Ammonium Acetate). This represents a 1.0% impurity level for method development purposes.
- Sample Solution: Prepare the Salmeterol API sample at a concentration of 1 mg/mL in Methanol and dilute to 10 µg/mL with the initial mobile phase.

# LC-MS Protocol

## Liquid Chromatography Method

A reversed-phase UPLC method is employed to achieve separation between Salmeterol and its dimer impurity. The use of a C18 stationary phase provides excellent retention and selectivity for these relatively non-polar compounds.

Parameter	Condition
UPLC System	Waters ACQUITY UPLC I-Class or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 100 mm
Mobile Phase A	10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temp.	40 °C
Injection Vol.	2 $\mu$ L
Gradient Elution	Time (min)
	0.0
	1.0
	10.0
	12.0
	12.1
	15.0

Rationale for Method Choices:

- BEH C18 Column: Provides high efficiency and stability across a wide pH range, ensuring robust separation.

- Ammonium Acetate/Formic Acid Buffer: This volatile buffer system is ideal for mass spectrometry, facilitating efficient ionization and minimizing source contamination.
- Gradient Elution: A gradient from low to high organic content is necessary to first elute the more polar impurities and Salmeterol, followed by the elution of the significantly more non-polar and larger dimer impurity.

## Mass Spectrometry Method

High-resolution mass spectrometry in positive electrospray ionization mode is used for detection and characterization. Data-dependent acquisition (dd-MS<sup>2</sup>) allows for the automated triggering of fragmentation experiments on detected ions.

Parameter	Setting
MS System	Waters Xevo G2-XS QTOF or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	1.5 - 3.0 kV
Source Temperature	120 °C
Desolvation Temp.	450 °C
Desolvation Gas Flow	800 L/Hr (Nitrogen)
Acquisition Mode	Full Scan MS (m/z 100-1200) and data-dependent MS/MS (dd-MS <sup>2</sup> )
Collision Energy (MS/MS)	Ramped (e.g., 20-40 eV) to generate a rich fragmentation spectrum

### Rationale for Method Choices:

- ESI Positive Mode: Salmeterol and its dimer contain multiple basic nitrogen atoms that are readily protonated, making ESI+ the most sensitive ionization mode.[8]
- QTOF Analyzer: Provides sub-5 ppm mass accuracy, which is crucial for determining the elemental composition of the impurity and distinguishing it from other potential isobaric

species.

- dd-MS<sup>2</sup>: This mode automatically selects precursor ions from the full scan for fragmentation, providing structural information without prior knowledge of the impurity's retention time.

## Results and Discussion

### Chromatographic Separation

Under the prescribed LC conditions, Salmeterol is expected to elute earlier, while the larger, more hydrophobic dimer impurity will have a significantly longer retention time. A typical separation would show Salmeterol eluting at approximately 5-6 minutes and the dimer impurity eluting around 9-10 minutes, well-resolved from the main API peak.

### Mass Spectral Identification

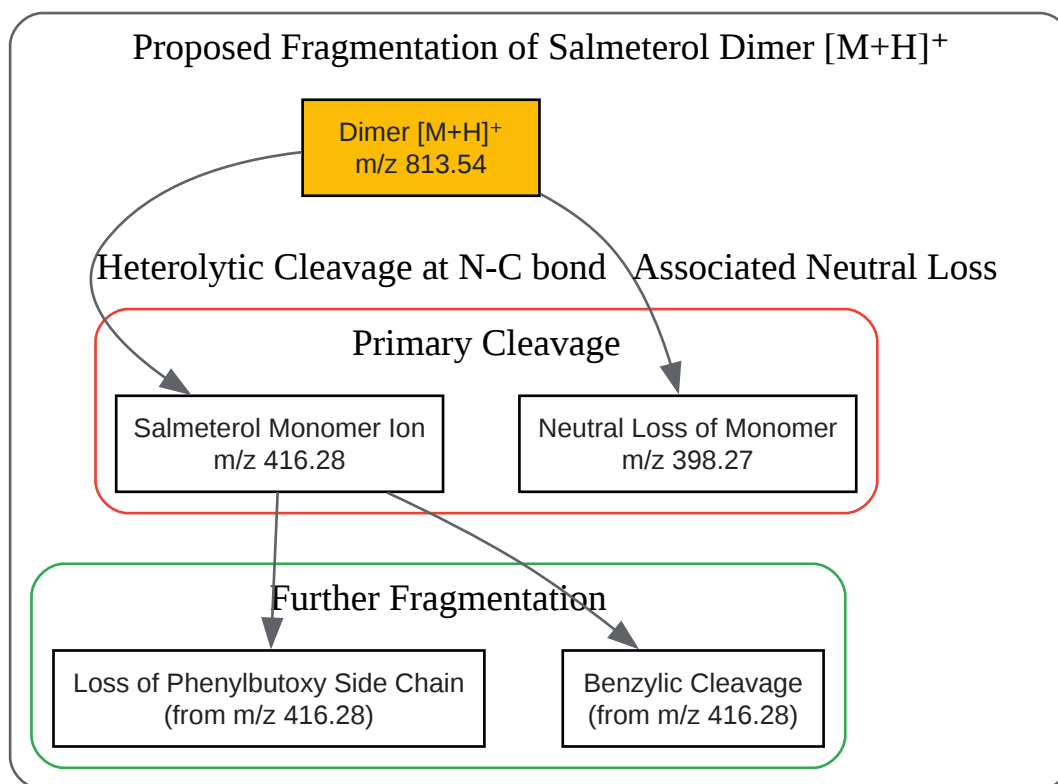
The primary identification of the dimer is achieved through accurate mass measurement.

- Salmeterol (API):
  - Molecular Formula: C<sub>25</sub>H<sub>37</sub>NO<sub>4</sub>
  - Monoisotopic Mass: 415.2723 g/mol
  - Observed Ion [M+H]<sup>+</sup>: m/z 416.2796
- Salmeterol Dimer Impurity:
  - Molecular Formula: C<sub>50</sub>H<sub>72</sub>N<sub>2</sub>O<sub>7</sub>[6][7]
  - Monoisotopic Mass: 812.5340 g/mol
  - Observed Ion [M+H]<sup>+</sup>: m/z 813.5413

The QTOF's high mass accuracy allows for the confirmation of the elemental composition, providing strong evidence for the dimer's identity.

### Structural Elucidation via MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is used to confirm the structure of the impurity. The fragmentation pattern of the dimer is expected to yield fragments characteristic of the Salmeterol monomer, providing definitive structural proof.



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Figure 2: Proposed fragmentation pathway for the Salmeterol Dimer impurity.

The key diagnostic fragmentation is the cleavage of the bond linking the two monomeric units, which should result in a prominent ion at  $m/z$  416.28, corresponding to the protonated Salmeterol monomer. Further fragmentation of this ion would produce a pattern identical to that of the Salmeterol reference standard, confirming the dimeric structure. The principles of mass spectrometry fragmentation, such as cleavage at heteroatoms and benzylic positions, govern this dissociation process.[9][10]

## Forced Degradation Studies

To understand the potential formation pathways of the dimer, forced degradation studies should be conducted according to ICH guidelines.[3] Salmeterol has been shown to be susceptible to

degradation under acidic, alkaline, and oxidative conditions.[11][12]

- Protocol: Expose a Salmeterol solution (e.g., 1 mg/mL) to the following conditions:
  - Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
  - Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
  - Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
  - Thermal Degradation: Solid API at 105 °C for 48 hours.
  - Photolytic Degradation: Expose to UV light (200 Wh/m<sup>2</sup>) and visible light (1.2 million lux hours).[3]
- Analysis: Analyze the stressed samples using the developed LC-MS method. An increase in the peak corresponding to the dimer under any of these conditions would indicate that it is a degradation product, providing valuable information for formulation and storage considerations.

## Conclusion

This application note provides a robust and reliable UPLC-QTOF-MS method for the characterization of the Salmeterol Dimer impurity. The high resolution and sensitivity of the described protocol allow for unambiguous identification and structural confirmation, which is essential for regulatory compliance and ensuring drug product quality. The combination of chromatographic separation, accurate mass measurement, and MS/MS fragmentation analysis constitutes a complete workflow for impurity profiling in pharmaceutical development and quality control.

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